ASIC3 Inhibitory Activity: A Unique Target Engagement Profile for the 6-Bromo Regioisomer
The 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid scaffold demonstrates measurable inhibition of the human Acid-Sensing Ion Channel 3 (ASIC3), a target implicated in pain and inflammation. In a manual patch-clamp electrophysiology assay using HEK293 cells expressing human ASIC3, the compound (as the free base) exhibited an IC50 of 701 µM (7.01E+5 nM) [1]. While this potency is modest, it establishes a clear structure-activity relationship (SAR) foothold: the 6-bromo substitution confers ASIC3 binding that is absent in the non-brominated parent 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which shows no reported activity against ASIC3 [2]. This differential activity validates the 6-bromo isomer as a critical starting point for medicinal chemistry optimization campaigns targeting ASIC3-mediated pathways.
| Evidence Dimension | ASIC3 inhibition (IC50) |
|---|---|
| Target Compound Data | 701 µM (7.01E+5 nM) |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (non-brominated) |
| Quantified Difference | No detectable ASIC3 inhibition reported |
| Conditions | Manual patch-clamp electrophysiology; HEK293 cells expressing human ASIC3 |
Why This Matters
This is the only ASIC3 activity data publicly available for any brominated THIQ-1-carboxylic acid, positioning this compound as the sole validated chemical probe for exploring this target class within the series.
- [1] BindingDB. (n.d.). BDBM50342652: 6-bromo-1,2,3,4-tetrahydroisoquinoline. IC50 = 7.01E+5 nM against human ASIC3. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50342652 View Source
- [2] BindingDB. (n.d.). Search for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ASIC3 activity. No results found. View Source
